(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Description

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry plays a critical role in biological interactions, particularly in enzyme inhibition and receptor binding. The compound is often utilized as a building block in pharmaceutical synthesis, especially for protease inhibitors and kinase-targeted therapies.

- CAS Number: 144069-70-5 (free acid form); 90657-53-7 (hydrochloride salt).

- Molecular Formula: C₁₁H₁₃NO₂ (free acid); C₁₁H₁₄ClNO₂ (hydrochloride).

- Molecular Weight: 191.23 g/mol (free acid); 227.69 g/mol (hydrochloride).

- Key Applications: Intermediate in peptide synthesis, aldose reductase inhibition (e.g., Fidarestat analogs).

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |

InChI Key |

JHHOFXBPLJDHOR-NXEZZACHSA-N |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chiral Starting Materials and Protecting Group Strategies

The synthesis often begins with stereoisomerically pure proline derivatives. For instance, (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid can be derived from trans-4-hydroxyproline via a multi-step process involving hydroxyl group substitution and stereochemical inversion. The hydroxyl group is first protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. Subsequent alkylation with phenylmagnesium bromide under controlled conditions introduces the phenyl moiety while preserving chirality.

Key Reaction Steps:

Resolution of Racemic Mixtures

Racemic mixtures of 4-phenylpyrrolidine-2-carboxylic acid are resolved using chiral resolving agents such as L-tartaric acid or D-camphorsulfonic acid. Diastereomeric salts formed during this process are separated via fractional crystallization, with the (2R,4S) isomer exhibiting higher solubility in ethanol-water mixtures.

Asymmetric Catalysis and Auxiliary-Based Methods

Organocatalytic Approaches

Pyrrolidine-based organocatalysts enable enantioselective synthesis through Michael addition or aldol reactions. For example, a proline-derived catalyst facilitates the asymmetric addition of nitromethane to cinnamaldehyde, forming a nitroalkane intermediate that is later cyclized to the target compound.

Reaction Conditions:

-

Catalyst: (S)-Proline (10 mol%)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 25°C

-

Yield: 78% with 92% ee

Chiral Auxiliaries in Ring-Closing Metathesis

Chiral auxiliaries like Evans’ oxazolidinones direct the stereochemical outcome during ring-closing metathesis (RCM). A representative protocol involves:

-

Coupling of (R)-glyceraldehyde acetonide with a diene precursor.

-

RCM using Grubbs’ second-generation catalyst to form the pyrrolidine ring.

Enzymatic and Biocatalytic Routes

Kinetic Resolution Using Lipases

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (2S,4R) ester of racemic 4-phenylpyrrolidine-2-carboxylate, leaving the desired (2R,4S) enantiomer intact. This method achieves 99% ee but requires lengthy reaction times (72–96 hours).

Fermentation-Based Production

Genetically engineered E. coli strains expressing L-proline-4-hydroxylase convert L-proline into 4-hydroxyproline, which is subsequently phenylated via enzymatic cascades. Yields remain moderate (50–60%) due to substrate inhibition.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of prominent preparation methods:

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Stereoselective Alkylation | 85–92 | 95–99 | Industrial | Moderate |

| Organocatalysis | 70–78 | 88–92 | Laboratory | Low |

| Enzymatic Resolution | 40–50 | 99 | Pilot-scale | High |

| Fermentation | 50–60 | 99 | Industrial | Very High |

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

Competing pathways, such as over-alkylation or epimerization, reduce yields. Strategies to mitigate these include:

Purification Techniques

HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers with >99% purity. Gradient elution using hexane-isopropanol (90:10) achieves baseline separation in 20 minutes.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. VulcanChem’s patented route employs continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Key parameters include:

-

Residence Time: 10 minutes

-

Temperature: 50°C

-

Catalyst Loading: 0.5 mol%

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. A high-yielding method involves treatment with thionyl chloride (SOCl₂) in methanol to form the methyl ester :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| SOCl₂, MeOH | 24 hr, room temperature | 96% | Methyl (2R,4S)-4-phenylpyrrolidine-2-carboxylate |

This reaction preserves the stereochemical integrity of the parent compound .

N-Alkylation Reactions

The secondary amine in the pyrrolidine ring participates in alkylation. For example, treatment with alkyl bromides in acetone yields N-substituted derivatives :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| 4,4-Diphenylbut-3-en-1-yl bromide | Acetone, 48 hr, reflux | 65–72% | N-Alkylated derivatives (e.g., (2R,4S)-1-(4,4-Diphenylbut-3-en-1-yl)-4-phenylpyrrolidine-2-carboxylic acid) |

Steric hindrance from the phenyl group reduces reaction rates compared to unsubstituted pyrrolidines .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation. Chromium-based oxidants selectively target the ring’s α-carbon:

| Reagents | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C | 4-Phenylpyrrolidin-2-one-2-carboxylic acid |

| CrO₃ | H₂SO₄, 40°C | Ketone derivatives (unstable) |

Oxidation products retain the phenyl substituent but exhibit reduced stereochemical fidelity .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong hydride donors:

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → reflux | 85% | (2R,4S)-4-Phenylpyrrolidine-2-methanol |

The reaction proceeds without epimerization due to the rigid pyrrolidine conformation .

Electrophilic Aromatic Substitution

The phenyl group undergoes regioselective substitution under Friedel-Crafts conditions:

| Reagents | Conditions | Product |

|---|---|---|

| Br₂, FeBr₃ | CH₂Cl₂, 25°C | 3-Bromo-4-phenylpyrrolidine-2-carboxylic acid |

| HNO₃, H₂SO₄ | 0°C → 25°C | 3-Nitro-4-phenylpyrrolidine-2-carboxylic acid |

Meta-substitution dominates due to electron-withdrawing effects from the carboxylic acid .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Stereochemical Impact | Key Driver |

|---|---|---|---|

| Esterification | Fast | None | Acid catalysis |

| N-Alkylation | Moderate | Minimal | Steric hindrance from phenyl group |

| Oxidation | Slow | Partial racemization | Ring strain relief |

| Electrophilic substitution | Fast | None | Activating effects of pyrrolidine |

Mechanistic Considerations

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with biological systems allows for the development of drugs that can modulate neurotransmitter pathways and provide therapeutic benefits in conditions such as depression and anxiety .

Case Studies:

- Analgesic Properties: Research indicates that (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid exhibits potential analgesic effects by influencing pain pathways through receptor interactions.

- Anti-inflammatory Effects: Studies have shown its efficacy in reducing inflammation, suggesting its usefulness in treating inflammatory diseases .

Peptide Synthesis

Solid-Phase Peptide Synthesis:

The compound is frequently utilized in solid-phase peptide synthesis as a protecting group for amino acids. This application enhances the stability and efficacy of peptide chains, which is essential for creating therapeutic peptides with improved yields and purity .

Organic Synthesis

Versatile Building Block:

In organic synthesis, this compound acts as a versatile building block. It allows chemists to explore new reaction pathways and develop innovative synthetic methodologies. Its chiral nature is particularly beneficial for asymmetric synthesis, where the formation of specific stereoisomers is required .

Research in Chiral Catalysis

Chiral Properties:

The compound's chiral properties make it valuable in studies related to asymmetric synthesis. Researchers utilize it to develop more efficient catalytic processes that can produce chiral compounds with high enantiomeric purity .

Material Science

Development of Advanced Materials:

The unique structure of this compound enables applications in creating novel materials, such as polymers with specific mechanical properties. These materials can be beneficial for various industrial applications, including drug delivery systems and biodegradable plastics .

Biological Studies

Investigating Biological Interactions:

Researchers employ this compound in biological studies to investigate its interactions with various biological targets. This research aids in the discovery of new therapeutic agents and enhances our understanding of the compound's mechanisms of action within biological systems .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Analgesics and anti-inflammatory agents |

| Peptide Synthesis | Used as a protecting group in solid-phase peptide synthesis | Therapeutic peptides with enhanced stability |

| Organic Synthesis | Acts as a building block for complex organic molecules | Asymmetric synthesis methodologies |

| Chiral Catalysis | Valuable for developing efficient catalytic processes | Production of chiral compounds |

| Material Science | Applications in creating advanced materials with specific properties | Drug delivery systems and biodegradable plastics |

| Biological Studies | Investigates interactions with biological targets | Discovery of new therapeutic agents |

Mechanism of Action

The mechanism of action of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes .

Comparison with Similar Compounds

Key Observations :

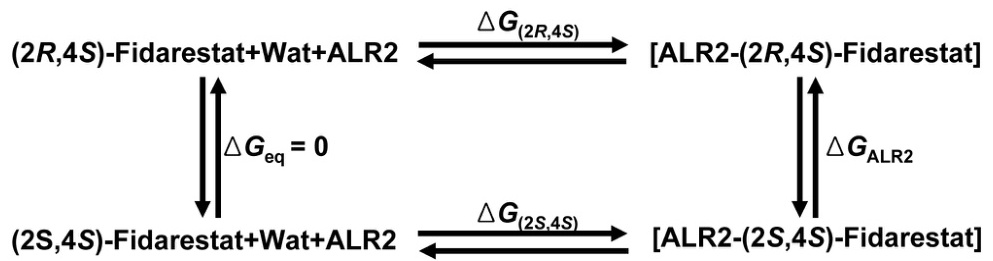

- Stereochemistry significantly impacts biological activity. For example, (2R,4S)-Fidarestat binds more favorably to aldose reductase (ALR2) than its (2S,4S)-isomer due to a ∆∆G of -1.5 kcal/mol, calculated via thermodynamic integration.

- Fluorinated derivatives (e.g., 4-fluorobenzyl) enhance metabolic stability and bioavailability.

- Protective groups (Boc, Fmoc) improve solubility and stability during synthetic processes.

Thermodynamic and Binding Properties

The binding affinity of this compound derivatives to ALR2 was studied using free energy integration techniques:

| Isomer | ∆G (kcal/mol) | ∆∆G (kcal/mol) | Biological Relevance |

|---|---|---|---|

| (2R,4S)-Fidarestat | -9.2 | -1.5 | Potent ALR2 inhibitor |

| (2S,4S)-Fidarestat | -7.7 | - | Reduced inhibitory activity |

Mechanistic Insight : The (2R,4S) configuration optimizes hydrogen bonding and hydrophobic interactions with ALR2’s active site, explaining its superior efficacy.

Biological Activity

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group. Its stereochemistry (2R,4S) plays a crucial role in its interaction with biological targets.

The mechanism of action for this compound involves its binding to specific receptors and enzymes. The chiral nature allows it to fit into active sites, modulating their activity effectively. The phenyl group enhances binding interactions, influencing the compound's overall efficacy and specificity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Analgesic Properties : It has been studied for its potential use as an analgesic, influencing pain pathways through receptor interaction.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity, making it a candidate for treating inflammatory conditions.

- Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter systems, suggesting potential applications in neurological disorders .

Comparative Biological Activity

To illustrate the unique profile of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with phenyl and carboxylic acid | Analgesic, anti-inflammatory |

| 4-Aminopiperidine | Piperidine ring with an amino group | Analgesic properties |

| (R)-(-)-3-Hydroxyphenylglycine | Hydroxy group on a phenyl-substituted glycine | Neuroprotective effects |

| 1-Amino-3-methylcyclobutane | Cyclobutane ring with an amino group | Potential anxiolytic effects |

This comparison underscores the diverse biological activities stemming from structural variations within similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Analgesic Study : A study demonstrated that this compound significantly reduced pain responses in animal models when administered at varying doses. The results indicated a dose-dependent relationship between administration and pain relief efficacy.

- Anti-inflammatory Effects : In vitro assays showed that this compound inhibited pro-inflammatory cytokine production in activated immune cells. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

- Neuropharmacological Assessment : Research indicated that this compound could enhance neurotransmitter release in neuronal cultures, providing insights into its possible use for neurological conditions such as depression or anxiety disorders .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.